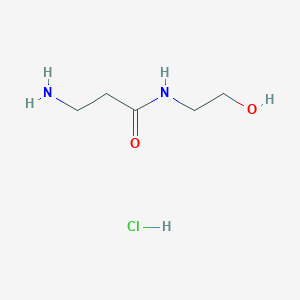![molecular formula C14H18N2O4 B1398515 2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate CAS No. 1394840-24-4](/img/structure/B1398515.png)
2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate
Overview
Description
2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate is a chemical compound with the molecular formula C15H18N2O6. It is also known as benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate . This compound is a spirocyclic amine, which means it contains a unique spiro structure where two rings are connected through a single atom. The compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate involves several steps. One common method is the reductive amination of a readily available aldehyde with primary amines or anilines . This process facilitates both library and large-scale synthesis. Another approach involves the use of palladium-catalyzed aryl amination reactions, which produce a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .
Chemical Reactions Analysis
2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reductive amination is a common method used in the synthesis of this compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of palladium catalysts.
Common reagents used in these reactions include primary amines, anilines, and palladium catalysts. The major products formed from these reactions are various N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .
Scientific Research Applications
2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets and pathways. The compound is known to interact with neuroreceptors and enzymes, leading to its neuroprotective and antiepileptic effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound modulates neurotransmitter release and receptor activity .
Comparison with Similar Compounds
2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate can be compared with other similar compounds, such as:
2-Oxa-6-azaspiro[3.3]heptane oxalate: This compound has a similar spirocyclic structure but contains an oxygen atom in place of one of the nitrogen atoms.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate: This compound has a tert-butyl group attached to the spirocyclic structure.
Properties
IUPAC Name |
2-benzyl-2,6-diazaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.C2H2O4/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;3-1(4)2(5)6/h1-5,13H,6-10H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBOTFSJYCPDOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-27-0 | |
| Record name | 2,6-Diazaspiro[3.3]heptane, 2-(phenylmethyl)-, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)

![(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1398443.png)




![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)
![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)

